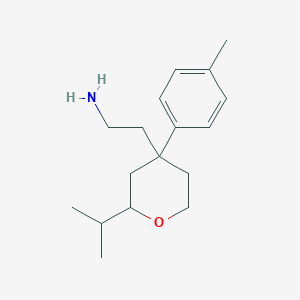

2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine, is a secondary amine that is part of the tetrahydropyran series. This class of compounds is known for its potential in various chemical transformations and has been the subject of several studies to understand its synthesis, reactivity, and properties.

Synthesis Analysis

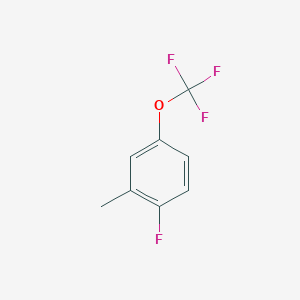

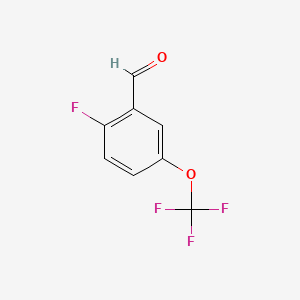

The synthesis of related tetrahydropyran amines typically involves the condensation of the amine with aromatic aldehydes, followed by reduction to yield secondary amines. For instance, the condensation of 2-[2-isopropyl-4-(3-methylbutyl)tetrahydropyran-4-yl]ethylamine with aromatic aldehydes and subsequent reduction resulted in secondary amines of the tetrahydropyran series . Another study reported the synthesis of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine through a similar process, with the addition of ketones to the condensation step and the use of azomethines formation followed by reduction . Furthermore, a preparative method was developed for a related compound, 2-[2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]amine, which involved multiple steps including the transformation of 2-isopropyltetrahydropyran-4-one and subsequent reactions leading to the target amine .

Molecular Structure Analysis

The molecular structure of these tetrahydropyran amines is characterized by the presence of an isopropyl group and a tetrahydropyran ring. The variations in the substituents on the tetrahydropyran ring, such as the presence of a p-tolyl group, influence the chemical behavior and potential applications of these compounds. The studies do not provide detailed molecular structure analysis, but the synthesis methods imply a consistent presence of the tetrahydropyran ring and an ethylamine moiety .

Chemical Reactions Analysis

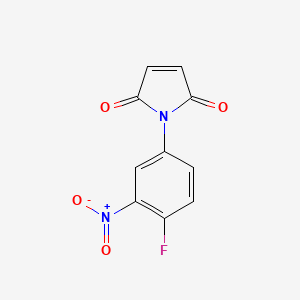

The chemical reactivity of these amines has been explored through their reactions with various reagents. Secondary amines of the tetrahydropyran series have been shown to react with acetyl chloride, succinic, and phthalic anhydrides to yield corresponding acetamides, succinimides, and phthalimides . Additionally, reactions with acetic acid and propionic acid chlorides have been used to produce the corresponding amides . These reactions demonstrate the versatility of tetrahydropyran amines in forming a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine are not detailed in the provided studies, the general properties of tetrahydropyran amines can be inferred. These compounds are likely to be liquid at room temperature and may exhibit moderate polarity due to the presence of the amine group. Their solubility in organic solvents and reactivity with acids and anhydrides suggest that they can participate in a variety of organic synthesis reactions .

Wissenschaftliche Forschungsanwendungen

Chemopotentiating Agent in Cancer Therapy

- N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE), structurally similar to the chemical , has been identified as a novel anti-histaminic and chemopotentiating agent. It exhibits hormetic effects on DNA synthesis and has shown promising results in increasing survival rates in patients with metastatic breast cancer when co-administered with doxorubicin. DPPE selectively sensitizes cancer cells that express the multiple drug resistance phenotype, making them more susceptible to the cytotoxic effects of chemotherapeutic agents (Brandes, 2008).

Cognitive Improvement

- Studies on derivatives of ethylamine have shown potential in improving the cognitive function of mice. Compounds like Promoting Memory No.5 and Promoting Memory No.6 have demonstrated a significant effect on reducing error frequency and prolonging latency in learning and memory tests (Zhang Hong-ying, 2012).

Dental Applications

- Research into flowable dental composites containing antibacterial compounds related to ethylamine derivatives has shown promising results. Although these compounds can reduce the flexural strength of the composites, they significantly increase the antibacterial properties, which could be beneficial in dental applications (Abaszadeh & Mohammadzadeh, 2020).

Neuroprotection

- Tetramethyl pyrazine, a biologically active alkaloid, has shown neuroprotective properties and can reduce stroke injury in cerebral ischemia/reperfusion models. Research indicates that Tetramethyl pyrazine might protect hippocampal neurons against anoxia/reoxygenation injury by inhibiting apoptosis, potentially through the inhibition of the JNK signal pathway (Zhong et al., 2016).

Eigenschaften

IUPAC Name |

2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-13(2)16-12-17(8-10-18,9-11-19-16)15-6-4-14(3)5-7-15/h4-7,13,16H,8-12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVXHZLIZADOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387996 |

Source

|

| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isopropyl-4-p-tolyl-tetrahydro-pyran-4-yl)-ethylamine | |

CAS RN |

672266-20-5 |

Source

|

| Record name | 2-[4-(4-Methylphenyl)-2-(propan-2-yl)oxan-4-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.